

# Technical Support Center: SH1573 Drug-Drug Interaction Profile

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## Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963

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This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding potential drug-drug interactions (DDIs) with **SH1573**, a novel inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **SH1573**?

A1: **SH1573** is a selective inhibitor of the mutant IDH2 R140Q protein.<sup>[1][2]</sup> In cancer cells with this mutation, such as certain types of acute myeloid leukemia (AML), the mutated enzyme produces high levels of an oncometabolite called 2-hydroxyglutarate (2-HG).<sup>[1][3]</sup> **SH1573** works by blocking the activity of the mutated IDH2 enzyme, thereby reducing the production of 2-HG.<sup>[1][2]</sup> This can help to restore normal cellular differentiation and slow the progression of the cancer.<sup>[1][3]</sup>

Q2: What is the metabolic profile of **SH1573**?

A2: Preclinical studies have shown that **SH1573** has good metabolic stability.<sup>[1]</sup> In rats, the primary metabolic pathways are mono-oxidation and glucuronic acid binding.<sup>[4]</sup> In monkeys, the main metabolic transformations are oxidation and acetylation.<sup>[4]</sup> The majority of **SH1573** and its metabolites are excreted in the feces.<sup>[4]</sup>

Q3: Has **SH1573** been studied for its potential to cause drug-drug interactions?

A3: Yes, preclinical studies have been conducted to evaluate the DDI potential of **SH1573**. These studies have focused on its effects on major cytochrome P450 (CYP) enzymes and drug transporters.[\[4\]](#)

Q4: Does **SH1573** inhibit or induce cytochrome P450 (CYP) enzymes?

A4:

- Inhibition: **SH1573** has shown a moderate inhibitory effect on CYP2C8, CYP2C9, and CYP2C19.[\[4\]](#) It did not show an inhibitory effect on CYP1A2, CYP2B6, CYP2D6, and CYP3A4.[\[4\]](#)
- Induction: **SH1573** did not show any induction effect on the enzyme activities of CYP1A2, CYP2B6, and CYP3A4 in human primary liver cells.[\[4\]](#)

Q5: Does **SH1573** interact with any common drug transporters?

A5: **SH1573** has shown a concentration-dependent inhibitory effect on the Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs).[\[4\]](#) It did not show significant inhibitory effects on P-glycoprotein (P-gp/MDR1), Organic Anion Transporters (OATs), and Organic Cation Transporter 2 (OCT2).[\[4\]](#) Importantly, studies indicate that **SH1573** is not a substrate for BCRP, MDR1, OATPs, OATs, or OCT2.[\[4\]](#)

## Troubleshooting Guide

Problem: I am designing a co-administration study with **SH1573** and another compound. What potential interactions should I be most concerned about?

Solution:

- CYP-mediated interactions:
  - Prioritize investigating compounds that are sensitive substrates of CYP2C8, CYP2C9, and CYP2C19, as **SH1573** may increase their plasma concentrations.
  - While **SH1573** does not appear to inhibit or induce CYP3A4, this is a major metabolic pathway for many drugs, and co-administration with strong inhibitors or inducers of CYP3A4 should still be approached with caution, as is standard practice in DDI studies.[\[5\]](#)

- Transporter-mediated interactions:
  - Be cautious when co-administering **SH1573** with substrates of BCRP and OATPs, as **SH1573** may inhibit their transport and increase systemic exposure.

Problem: My in vitro experiment shows unexpected toxicity when **SH1573** is combined with another drug. How can I investigate the cause?

Solution:

- Review the metabolic pathways: Determine if the co-administered drug is a substrate of CYP2C8, CYP2C9, or CYP2C19. Increased exposure due to inhibition by **SH1573** could lead to toxicity.
- Assess transporter interactions: Check if the other drug is a known substrate of BCRP or OATPs. Inhibition of these transporters by **SH1573** could lead to intracellular accumulation and toxicity.
- Consider synergistic effects: The combination of **SH1573** with other anticancer agents could lead to synergistic or antagonistic effects that are independent of metabolic interactions.<sup>[6]</sup> For example, the combination of another IDH2 inhibitor, enasidenib (AG-221), with other AML treatments has shown synergistic effects.<sup>[6]</sup>

## Data and Protocols

### Quantitative Data Summary

Table 1: Inhibitory Effect of **SH1573** on Cytochrome P450 (CYP) Enzymes

CYP Isoform	IC50 (μM)	Level of Inhibition
CYP2C8	Data not specified, described as moderate	Moderate
CYP2C9	Data not specified, described as moderate	Moderate
CYP2C19	Data not specified, described as moderate	Moderate
CYP1A2	No inhibitory effect observed	None
CYP2B6	No inhibitory effect observed	None
CYP2D6	No inhibitory effect observed	None
CYP3A4	No inhibitory effect observed	None

Data from preclinical in vitro studies in human liver microsomes.[\[4\]](#)

## Experimental Protocols

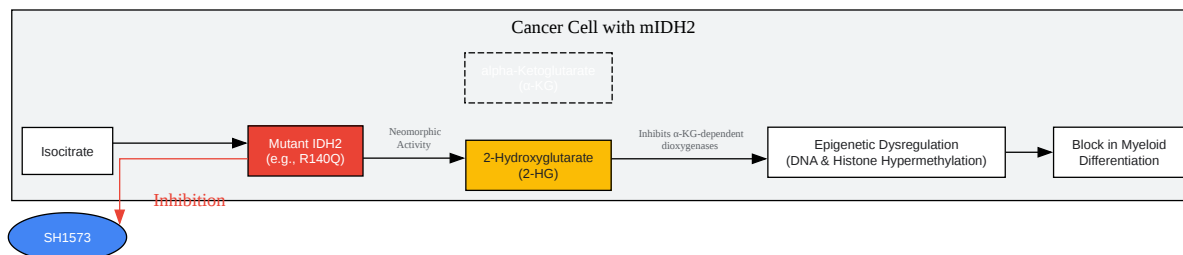
### Protocol 1: In Vitro CYP Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of a test compound, such as **SH1573**, on major CYP isoforms in human liver microsomes.

- Materials:
  - Human liver microsomes (pooled)
  - Test compound (**SH1573**)
  - CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
  - NADPH regenerating system
  - Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

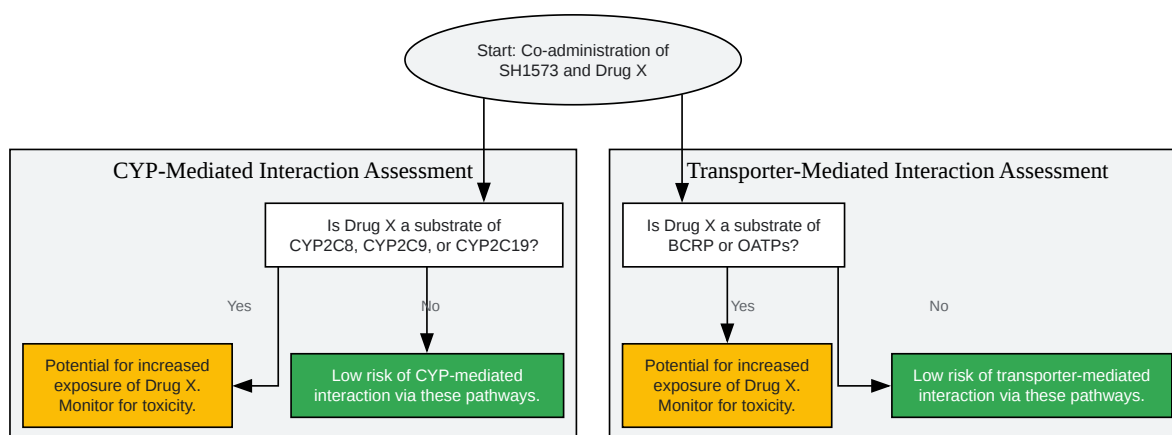
- Positive control inhibitors for each CYP isoform
- LC-MS/MS system for analysis
- Procedure:
  1. Prepare a series of dilutions of the test compound (**SH1573**) and positive control inhibitors.
  2. Pre-incubate the human liver microsomes, the test compound or positive control, and the incubation buffer at 37°C.
  3. Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
  4. Incubate for a specific time at 37°C.
  5. Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
  6. Centrifuge the samples to precipitate proteins.
  7. Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
  8. Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

## Visualizations



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Caption: Mechanism of action of **SH1573** in mIDH2-mutated cancer cells.



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